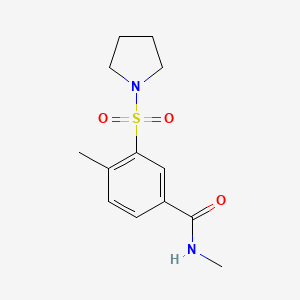
N,4-dimethyl-3-(1-pyrrolidinylsulfonyl)benzamide
Descripción general
Descripción
N,4-dimethyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as DMP 323, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In
Aplicaciones Científicas De Investigación
N,4-dimethyl-3-(1-pyrrolidinylsulfonyl)benzamide 323 has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. This compound 323 has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC) and phospholipase C (PLC), which are involved in the regulation of cell growth and differentiation.
Mecanismo De Acción
N,4-dimethyl-3-(1-pyrrolidinylsulfonyl)benzamide 323 inhibits the activity of PKC and PLC by binding to their catalytic domains. This binding prevents the activation of these enzymes and their downstream signaling pathways, leading to the inhibition of cell growth and proliferation. This compound 323 has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound 323 has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit tumor growth and metastasis in several types of cancer, including breast, lung, and prostate cancer. This compound 323 has also been shown to reduce inflammation and autoimmune responses in animal models of rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,4-dimethyl-3-(1-pyrrolidinylsulfonyl)benzamide 323 has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high purity level, making it suitable for use in biochemical and pharmacological assays. However, this compound 323 has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound 323 has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of N,4-dimethyl-3-(1-pyrrolidinylsulfonyl)benzamide 323. One potential direction is the development of more potent and selective inhibitors of PKC and PLC. Another potential direction is the investigation of the synergistic effects of this compound 323 with other anticancer agents. Additionally, the study of this compound 323 in combination with immunotherapy may provide new insights into the treatment of cancer and autoimmune disorders. Finally, the development of novel delivery systems for this compound 323 may improve its pharmacokinetic properties and increase its effectiveness as a therapeutic agent.
Conclusion
In conclusion, this compound 323 is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. This compound inhibits the activity of PKC and PLC, leading to the inhibition of cell growth and proliferation. This compound 323 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound 323, including the development of more potent and selective inhibitors and the investigation of its synergistic effects with other anticancer agents.
Propiedades
IUPAC Name |
N,4-dimethyl-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-5-6-11(13(16)14-2)9-12(10)19(17,18)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZKZAGJNARVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-bromophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}ethanone](/img/structure/B4396145.png)
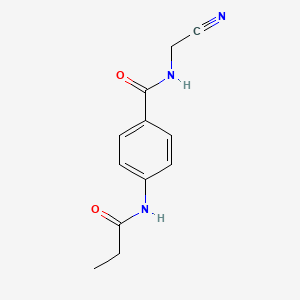
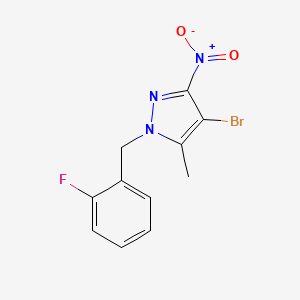
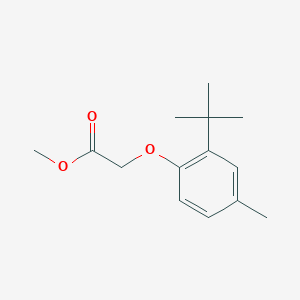
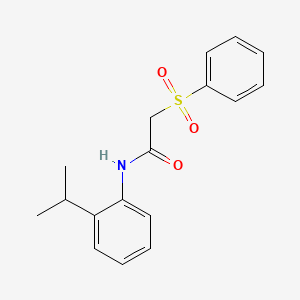
![2-methyl-5-{[(1-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4396184.png)
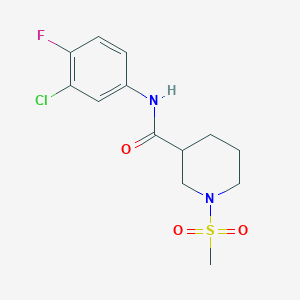
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4396193.png)
![3-[5-(2-fluorobenzyl)-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B4396195.png)
![4-ethoxy-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4396210.png)
![5-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B4396214.png)
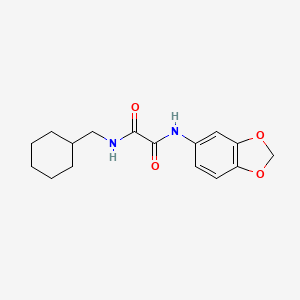
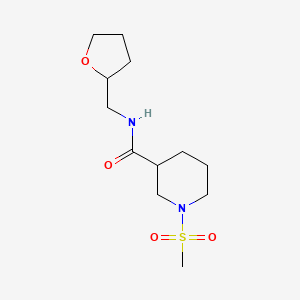
![6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4396243.png)
